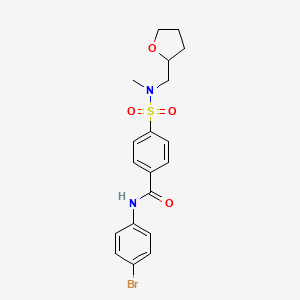

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

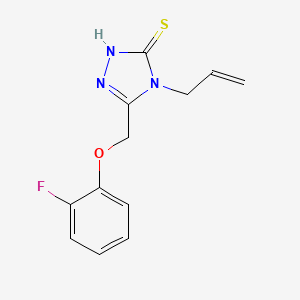

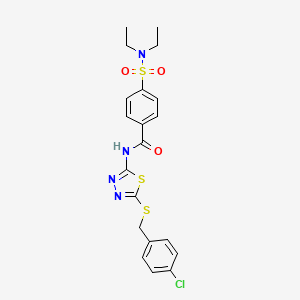

“(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in medicinal chemistry and drug design .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a six-membered piperidine ring, with phenylsulfonyl and styrylsulfonyl groups attached. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions. For example, they can react with alkyl, aryl, alkynyl, and vinyl Grignard reagents to give a diverse set of heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidines generally have high hydroxide conductivity and good alkaline stability .科学的研究の応用

Enzyme Inhibition Studies :

- Research has demonstrated that derivatives of 1-(phenylsulfonyl)piperidine show potential as enzyme inhibitors, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as evidenced by their in vitro screening and molecular docking studies (Khalid, Rehman, & Abbasi, 2014).

Antibacterial Properties :

- Some N-substituted derivatives of 1-(phenylsulfonyl)piperidine have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Potential as 5-HT(2A) Receptor Antagonists :

- Piperidine derivatives including 4-(phenylsulfonyl)piperidine have been identified as high-affinity, selective 5-HT(2A) receptor antagonists, with modifications enhancing their bioavailability and potential for evaluation in animal models (Fletcher et al., 2002).

Synthesis of Functionalized Cyclic Enamines :

- Alkylphenyl sulfones, related to the chemical structure of interest, are used as synthons for the synthesis of phenylsulfonyl alkylidene piperidine derivatives. These are synthesized through a reaction sequence involving protected lactams and subjected to acidic methanolysis (Arias et al., 2001).

Synthesis and Biological Evaluation of Oxadiazole Derivatives :

- The synthesis of 1,3,4-oxadiazole derivatives bearing a piperidinylsulfonyl moiety demonstrates their biological activity. These compounds were also evaluated for their enzyme inhibition capabilities, particularly against BChE, and underwent molecular docking studies to assess their binding affinities (Khalid et al., 2016).

Antimicrobial Activity of Pyrimidine and Pyrazolotriazine Derivatives :

- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have been prepared and evaluated for their antimicrobial activity, demonstrating the versatile applicability of these compounds in medicinal chemistry (Ammar et al., 2004).

Evaluation for Gastrointestinal Motility Effects :

- Piperidine derivatives have been evaluated for their effects on gastrointestinal motility, with certain derivatives showing potential as selective serotonin 4 receptor agonists. These compounds could offer novel treatments for gastrointestinal disorders (Sonda et al., 2004).

作用機序

Mode of Action

It is known that phenylsulfonyl compounds can participate in reactions such as the julia olefination . This reaction involves the addition of a phenylsulfonyl carbanion to an aldehyde or ketone, leading to an intermediate alcohol, which is esterified in situ . The reductive elimination with sodium amalgam to furnish the alkene takes place in a second step .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(benzenesulfonyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c21-25(22,16-13-17-7-3-1-4-8-17)20-14-11-19(12-15-20)26(23,24)18-9-5-2-6-10-18/h1-10,13,16,19H,11-12,14-15H2/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMZHSHLBZUJSN-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)